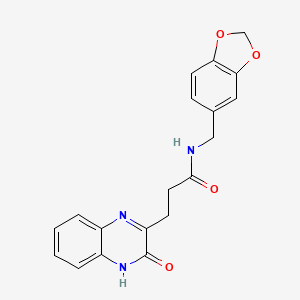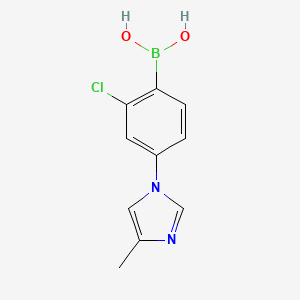
(2-Chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid: is a boronic acid derivative that features a phenyl ring substituted with a chloro group and a methyl-imidazole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via hydroboration, where a B-H bond is added over an alkene or alkyne to give the corresponding alkyl or alkenylborane.
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale hydroboration reactions, which are efficient and scalable. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or alcohols.
Reduction: Reduction reactions can convert boronic acids to boranes or other reduced forms.
Substitution: Substitution reactions, particularly Suzuki-Miyaura cross-coupling, are common, where the boronic acid reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, often in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
科学研究应用
Chemistry:
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology:
Bioconjugation: Boronic acids can form reversible covalent bonds with diols, making them useful in the development of sensors and drug delivery systems.
Medicine:
Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in cancer therapy.
Industry:
Materials Science: Used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of (2-Chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid moiety to the halide, forming a new carbon-carbon bond. The imidazole ring can also participate in coordination chemistry, influencing the reactivity and selectivity of the compound .
相似化合物的比较
Phenylboronic Acid: Lacks the chloro and imidazole substituents.
4-Chlorophenylboronic Acid: Lacks the imidazole substituent.
4-(4-Methyl-1H-imidazol-1-yl)phenylboronic Acid: Lacks the chloro substituent.
Uniqueness:
属性
分子式 |
C10H10BClN2O2 |
|---|---|
分子量 |
236.46 g/mol |
IUPAC 名称 |
[2-chloro-4-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BClN2O2/c1-7-5-14(6-13-7)8-2-3-9(11(15)16)10(12)4-8/h2-6,15-16H,1H3 |
InChI 键 |
ROYPRZBJYRNASK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2C=C(N=C2)C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


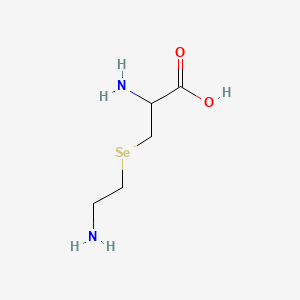
![N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide](/img/structure/B14091817.png)
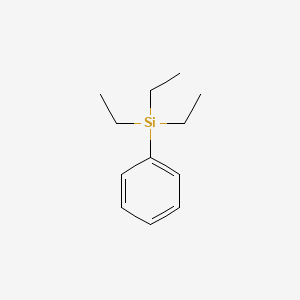
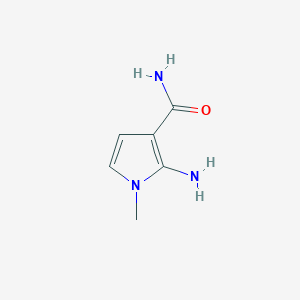
![5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14091835.png)
![3-(2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14091852.png)
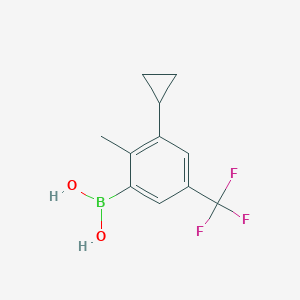

![2-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B14091872.png)
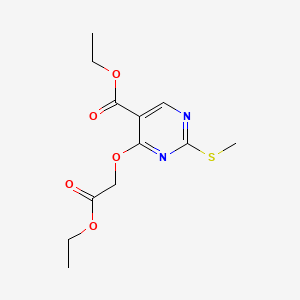
![1,7,8-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14091881.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091896.png)
![7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091897.png)
